molecular formula C12H8F4O2 B11860024 1,2-Bis(difluoromethoxy)naphthalene

1,2-Bis(difluoromethoxy)naphthalene

Cat. No.: B11860024
M. Wt: 260.18 g/mol
InChI Key: MZVOCHCXEOBDCF-UHFFFAOYSA-N
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Description

1,2-Bis(difluoromethoxy)naphthalene is an organic compound with the molecular formula C12H8F4O2. It is a derivative of naphthalene, where two hydrogen atoms are replaced by difluoromethoxy groups at the 1 and 2 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of naphthalene with difluoromethyl ether in the presence of a strong base, such as sodium hydride, under anhydrous conditions .

Industrial Production Methods: Industrial production of 1,2-Bis(difluoromethoxy)naphthalene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(difluoromethoxy)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups .

Scientific Research Applications

1,2-Bis(difluoromethoxy)naphthalene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2-Bis(difluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    1,2-Bis(difluoromethoxy)benzene: Similar in structure but with a benzene core instead of naphthalene.

    2-(Difluoromethoxy)naphthalene: Differing by the position of the difluoromethoxy group.

    1-(Difluoromethoxy)naphthalene: Similar but with only one difluoromethoxy group.

Uniqueness: 1,2-Bis(difluoromethoxy)naphthalene is unique due to the presence of two difluoromethoxy groups on the naphthalene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C12H8F4O2

Molecular Weight

260.18 g/mol

IUPAC Name

1,2-bis(difluoromethoxy)naphthalene

InChI

InChI=1S/C12H8F4O2/c13-11(14)17-9-6-5-7-3-1-2-4-8(7)10(9)18-12(15)16/h1-6,11-12H

InChI Key

MZVOCHCXEOBDCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)F)OC(F)F

Origin of Product

United States

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